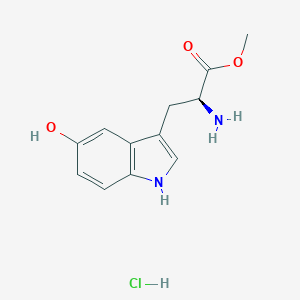

methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride

説明

Synthesis Analysis

The synthesis of related indole derivatives often involves complex reactions. For instance, the synthesis of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate involves refluxing (S)-2-amino-3-(1H-indol-3-yl)propanoic acid in acetic acid, followed by filtration and natural evaporation to yield colorless single crystals suitable for X-ray analysis (Li, Liang, & Tai, 2009). This process indicates the complex steps often required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of related compounds, such as (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, demonstrates the importance of hydrogen bonding in stabilizing the crystal structure. The indole ring is essentially planar, and the structure is stabilized by N-H...O hydrogen bonds, which are crucial for the compound's stability and reactivity (Li, Liang, & Tai, 2009).

Chemical Reactions and Properties

Chemical reactions involving indole derivatives can vary widely, including amine-induced rearrangements, which offer a route to α-substituted indole-3-acetamides and β-substituted tryptamines (Sanchez & Parcell, 1990). These reactions highlight the compound's versatility and potential for creating a variety of biologically active molecules.

Physical Properties Analysis

The physical properties of related compounds, such as polymorphism in pharmaceutical compounds, are crucial for their characterization and application. Spectroscopic and diffractometric techniques are often employed to distinguish between polymorphic forms, which can present challenges for analytical and physical characterization (Vogt, Williams, Johnson, & Copley, 2013).

Chemical Properties Analysis

The chemical properties of indole derivatives, such as reactions involving methyl 2-cyano-3-(2-substituted indol-3-yl) thio-3-methylthioacrylates, demonstrate the compound's reactivity and potential for generating a wide range of products. These reactions are essential for the synthesis of thieno-[3,2-b] indole derivatives, which have various applications (Kisaki, Tominaga, Matsuda, & Kobayashi, 1974).

科学的研究の応用

Corrosion Inhibition

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride and its derivatives have shown potential in corrosion inhibition. Research indicates their effectiveness in protecting stainless steel in acidic environments, like hydrochloric acid solutions. They act by adsorbing onto the metal surface, thus preventing corrosion. The inhibitors have been studied using various techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy, demonstrating their utility in this field (Vikneshvaran & Velmathi, 2017).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal properties of compounds derived from methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride. These include the synthesis and evaluation of derivatives with promising activities against various bacteria and fungi. The effectiveness of these compounds has been tested through various biological evaluations, demonstrating their potential in the field of pharmaceuticals and healthcare (Behbehani et al., 2011).

Material Science and Chemistry

The compound and its derivatives have been utilized in material science and chemistry for various applications, including the synthesis of polymers and complex chemical structures. These applications leverage the unique properties of the compound, contributing to the development of novel materials and chemical processes (Gadegoni & Manda., 2013).

将来の方向性

Indole derivatives have shown promising therapeutic potential in various fields, including antimicrobial activity . Future research could focus on exploring the therapeutic potential of “methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride” and other indole derivatives in more depth.

特性

IUPAC Name |

methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3.ClH/c1-17-12(16)10(13)4-7-6-14-11-3-2-8(15)5-9(7)11;/h2-3,5-6,10,14-15H,4,13H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRAMKXEZLMNOK-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Magnesium, chloro[(2-fluorophenyl)methyl]-](/img/structure/B46075.png)